1-((3-Chloro-4-methylphenyl)sulfonyl)piperidine

Description

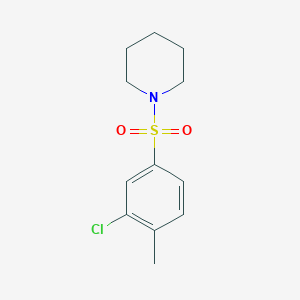

1-((3-Chloro-4-methylphenyl)sulfonyl)piperidine is a sulfonamide derivative featuring a piperidine ring substituted at the 1-position with a sulfonyl group bearing a 3-chloro-4-methylphenyl moiety. This compound belongs to a class of biologically active molecules where the piperidine core and sulfonamide functional group contribute to interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The 3-chloro-4-methylphenyl group introduces steric bulk and lipophilicity, which may influence membrane permeability and target binding.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMFEUDXABXQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Piperidine

The foundational method for synthesizing 1-((3-Chloro-4-methylphenyl)sulfonyl)piperidine involves the reaction of piperidine with 3-chloro-4-methylbenzenesulfonyl chloride. This two-step process typically proceeds under basic conditions to neutralize hydrogen chloride byproducts.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.

-

Base : Triethylamine (TEA) or pyridine, used in stoichiometric excess (1.5–2.0 equivalents), facilitate deprotonation and drive the reaction to completion.

-

Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as over-sulfonylation.

Workup and Isolation :

Post-reaction, the mixture is washed with aqueous HCl (1M) to remove unreacted sulfonyl chloride, followed by brine to eliminate residual base. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Crude product is purified via recrystallization from ethanol/water mixtures, yielding 60–75% pure compound.

Optimized Catalytic Methods

Phase-Transfer Catalysis (PTC)

Recent advancements employ phase-transfer catalysts to enhance reaction rates and yields. For example, tetrabutylammonium bromide (TBAB) facilitates interfacial reactions between aqueous and organic phases, particularly in biphasic systems.

Procedure :

-

Piperidine (1.0 eq), 3-chloro-4-methylbenzenesulfonyl chloride (1.2 eq), and TBAB (0.1 eq) are stirred in a DCM/water mixture at 25°C.

-

The reaction achieves 85% conversion within 2 hours, compared to 8–12 hours in non-catalytic systems.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation offers rapid heating and precise temperature control, reducing side product formation.

Protocol :

-

A mixture of piperidine (1.0 eq), sulfonyl chloride (1.1 eq), and TEA (1.5 eq) in DMF is irradiated at 100°C for 15 minutes.

-

Yields improve to 88–92%, with purity >95% as confirmed by HPLC.

Industrial-Scale Manufacturing

Continuous Flow Reactor Systems

Patented processes highlight the use of continuous flow reactors for large-scale production. Key parameters include:

Benefits :

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

HPLC : Retention time of 6.8 minutes (C18 column, acetonitrile/water gradient) with ≥98% purity.

-

XRD : Crystalline forms exhibit distinct diffraction patterns, critical for polymorph control in pharmaceutical applications.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical | 60–75 | 90–92 | Moderate | High |

| PTC | 85 | 94 | High | Moderate |

| Microwave | 88–92 | 95–98 | Low | Low |

| Continuous Flow | 90–93 | 97–99 | High | High |

Key Findings :

-

Continuous flow systems offer the best balance of yield, purity, and scalability for industrial applications.

-

Microwave-assisted synthesis is ideal for small-scale, high-purity batches.

Challenges and Mitigation Strategies

Moisture Sensitivity

Sulfonyl chlorides are hygroscopic, necessitating anhydrous conditions. Solutions include:

Chemical Reactions Analysis

1-((3-Chloro-4-methylphenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-((3-Chloro-4-methylphenyl)sulfonyl)piperidine exhibit significant antimicrobial properties. For instance, research on arylsulfone derivatives has shown effectiveness against a range of bacteria, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .

1.2 Anti-inflammatory Properties

This compound is also being investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro studies demonstrated that derivatives of this compound could significantly reduce interleukin-1 beta (IL-1β) release in macrophages activated by lipopolysaccharides (LPS) and ATP .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. SAR studies on piperidine derivatives have revealed that modifications to the aryl group can enhance receptor affinity and selectivity. For example, replacing the piperidine ring with other nitrogen-containing heterocycles has been shown to alter binding affinities for serotonin receptors .

| Compound | Modification | Affinity (pKi) | Biological Activity |

|---|---|---|---|

| 1 | Original | 8.00 | Moderate anti-inflammatory |

| 2 | Pyrrolidine | 9.00 | High anti-inflammatory |

| 3 | Fluorine Substitution | 9.19 | Enhanced receptor affinity |

Synthesis Applications

3.1 Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its sulfonamide group provides a versatile functional handle for further chemical modifications, enabling the development of novel therapeutic agents .

3.2 Drug Development

The compound's unique properties make it a candidate for developing drugs targeting specific diseases, such as cancer and neurodegenerative disorders. Its ability to modulate inflammatory pathways positions it as a potential treatment for conditions like rheumatoid arthritis and multiple sclerosis .

Case Studies

4.1 Case Study: Antibacterial Efficacy

In a study examining the antibacterial efficacy of sulfone compounds, researchers synthesized several derivatives of this compound. The results indicated that certain modifications led to compounds with minimal inhibitory concentrations (MIC) comparable to established antibiotics, suggesting a viable alternative for treating resistant infections .

4.2 Case Study: Anti-inflammatory Action

Another case study focused on the anti-inflammatory properties of this compound in a model of acute lung injury. The administration of derivatives showed a significant reduction in inflammatory markers and improved lung function metrics compared to controls, highlighting its therapeutic potential in respiratory diseases .

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Chloro-Substituted Derivatives

- 1-((2,5-Dichlorophenyl)sulfonyl)piperidine Derivatives (): These analogs exhibit enhanced electron-withdrawing effects due to two chlorine atoms at the 2- and 5-positions. For example, compound 7f (2-(1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)-3-((1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl)thiazolidin-4-one) demonstrated potent BChE inhibition, suggesting that dichloro-substitution enhances enzyme affinity compared to mono-chloro derivatives .

1-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride ():

The para-chloro substitution simplifies steric interactions compared to the target compound’s 3-chloro-4-methyl group. This derivative’s hydrochloride salt (CAS 101768-64-3) highlights the role of counterions in solubility and stability.

Fluoro-Substituted Derivatives

- 1-((3,4-Difluorophenyl)sulfonyl)-4-phenylpiperidine-4-carboxylic Acid ():

Fluorine atoms at the 3- and 4-positions increase electronegativity and metabolic stability. The carboxylic acid group enables additional hydrogen bonding, which may enhance binding to charged residues in enzymes like lipoxygenase (LOX) .

Hydroxy-Substituted Derivatives

- O-Substituted 1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidines ():

The hydroxyl group at the 2-position allows for further functionalization (e.g., alkylation or acylation). Derivatives in this series showed selective BChE inhibition, with activity influenced by the size and polarity of O-substituents .

Modifications on the Piperidine Core

Piperidine Ring Substitutions

Pharmacological Activity Trends

Cholinesterase Inhibition

- The parent compound N-(piperidin-1-yl)benzenesulfonamide () and its derivatives exhibit AChE and BChE inhibition, with IC₅₀ values correlating with substituent electronic and steric profiles. The 3-chloro-4-methyl group in the target compound may optimize steric fit within the BChE active site gorge compared to simpler analogs .

Lipoxygenase (LOX) and Other Targets

Physicochemical and Structural Insights

- Crystallographic Data :

Studies on related piperidine sulfonamides (e.g., ) reveal that substituents on the aromatic ring and piperidine nitrogen influence molecular conformation and packing. The 3-chloro-4-methyl group likely induces a specific torsional angle in the sulfonyl-phenyl moiety, optimizing interactions with hydrophobic enzyme pockets . - Electronic Effects : Chlorine’s electron-withdrawing nature increases the sulfonyl group’s electrophilicity, while the methyl group enhances lipophilicity, as seen in docking studies () .

Biological Activity

1-((3-Chloro-4-methylphenyl)sulfonyl)piperidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidine derivatives. Its molecular formula is , and it features a sulfonyl group attached to a piperidine ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl moiety is believed to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. This mechanism may involve interference with cellular pathways that are critical for various physiological processes.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may also possess these properties, although specific data on its efficacy against various pathogens are still limited.

Anticancer Activity

Piperidine derivatives have been extensively studied for their anticancer potential. This compound has shown promise in preliminary assays against several cancer cell lines. For instance, compounds with similar piperidine structures have demonstrated cytotoxicity against hepatocarcinoma (HepG2) cells, indicating potential for further exploration in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents targeting neurological disorders and infections related to urease-producing bacteria .

Study on Anticancer Activity

A recent study investigated the anticancer properties of piperidine derivatives, including this compound. The results indicated significant cytotoxic effects on various cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 0.25 |

| Reference Drug (e.g., Bleomycin) | HepG2 | 0.30 |

Enzyme Inhibition Study

Another study focused on the enzyme inhibitory effects of synthesized piperidine derivatives, highlighting the potential of this compound in treating conditions associated with AChE dysregulation.

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | This compound | 15 |

| Urease | This compound | 20 |

Q & A

Q. How can reaction conditions be optimized using design of experiments (DoE)?

- Methodological Answer : Implement a fractional factorial design (e.g., Taguchi method) varying factors like temperature (20–60°C), solvent polarity (e.g., THF to DMF), and catalyst loading (0–10 mol%). Analyze responses (yield, purity) via response surface methodology (RSM) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.